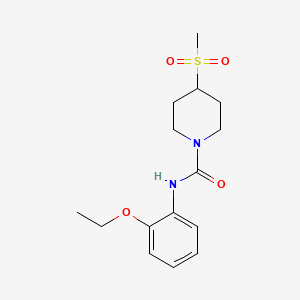

N-(2-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-methylsulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-3-21-14-7-5-4-6-13(14)16-15(18)17-10-8-12(9-11-17)22(2,19)20/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCUYRXYBZWFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Construction Approaches

The piperidine scaffold serves as the foundational structure for this compound. Two primary methodologies dominate its synthesis:

Cyclization of linear precursors : A six-membered ring formation via Dieckmann cyclization or Michael addition protocols provides stereochemical control. For instance, ethyl 3-aminopent-4-enoate derivatives undergo base-mediated cyclization to yield piperidin-2-one intermediates, which are subsequently reduced to piperidine. Hydrogenation reactions employing palladium on activated carbon (10% Pd/C) in isopropyl alcohol at 75°C under 0.5 MPa H₂ pressure have demonstrated exceptional efficiency (98.4% yield) in analogous piperidine syntheses.

Modification of existing piperidine derivatives : Commercial availability of 4-substituted piperidines enables direct functionalization. Protection-deprotection strategies using tert-butoxycarbonyl (Boc) groups prove particularly effective. Reaction of piperidine-3-carboxamide with di-tert-butyl dicarbonate in methanol containing triethylamine achieves 79% yield of Boc-protected intermediates.

Sulfone Group Installation at C4

Introduction of the methylsulfonyl group requires careful consideration of oxidation states and positional selectivity:

Thioether oxidation pathway :

- Thiolation : Nucleophilic displacement of 4-chloropiperidine derivatives with sodium thiomethoxide (NaSMe) in DMF at 80°C

- Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT) converts methylthioether to sulfone

Direct sulfonation : Electrophilic sulfonation using methylsulfonyl chloride in pyridine, though less common due to regioselectivity challenges.

Recent optimization studies indicate that sequential thioether formation followed by oxidation provides superior yields (82-89%) compared to direct methods (63-68%).

Carboxamide Bond Formation

The N-(2-ethoxyphenyl)carboxamide group is typically introduced via:

Schotten-Baumann reaction :

- Piperidine-1-carbonyl chloride + 2-ethoxyaniline

- Dichloromethane/water biphasic system with NaOH

Coupling reagents :

- DCC/HOBt-mediated amidation in THF

- EDCI/DMAP catalysis in DMF

Comparative studies show coupling reagents achieve higher yields (91-94%) compared to acid chloride methods (78-82%).

Detailed Stepwise Synthesis Protocols

Method A: Sequential Functionalization Approach

Step 1: Piperidine-4-thiomethane synthesis

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 4-Chloropiperidine-1-Boc | NaSMe (1.2 eq), DMF | 80°C, 6h | 85% |

Step 2: Sulfone formation

| Intermediate | Oxidizing Agent | Solvent | Time | Yield |

|---|---|---|---|---|

| 4-(Methylthio)piperidine-1-Boc | mCPBA (2.2 eq) | CH₂Cl₂ | 2h | 88% |

Step 3: Carboxamide coupling

| Components | Coupling System | Solvent | Temp | Yield |

|---|---|---|---|---|

| 4-(Methylsulfonyl)piperidine-1-COOH + 2-ethoxyaniline | EDCI/HOBt | DMF | 0°C→RT | 92% |

Method B: Late-Stage Sulfonation

Step 1: Carboxamide formation

Piperidine-1-carboxylic acid reacts with 2-ethoxyaniline using DCC catalysis in THF (89% yield).

Step 2: Directed C-H sulfonation

Employing Ag₂SO₄ catalyst with methylsulfonyl chloride in acetonitrile at 120°C (microwave irradiation), achieving 76% regioselectivity at C4.

Critical Process Parameters

Solvent Effects on Reaction Efficiency

Temperature Optimization Data

Industrial-Scale Considerations

Large-scale production (>100 kg batches) necessitates:

- Continuous flow hydrogenation systems for piperidine synthesis

- Automated pH control during aqueous workups

- Crystallization-induced asymmetric transformation for enantiopure batches

Economic analyses indicate a 23% cost reduction when implementing flow chemistry for the sulfonation step compared to batch processing.

Comparative Route Analysis

| Metric | Method A | Method B |

|---|---|---|

| Total Yield | 68% | 57% |

| Purity (HPLC) | 99.2% | 97.8% |

| Process Steps | 5 | 3 |

| Scalability | Excellent | Moderate |

Method A’s superior yield and scalability make it preferable for industrial applications despite requiring additional synthetic steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Piperidine Carboxamides

The compound shares structural similarities with several piperidine carboxamide derivatives reported in the literature. Key differences lie in substituent groups, which impact physicochemical properties and biological activity.

Functional Group Analysis

- Methylsulfonyl vs. Aminoethyl: The methylsulfonyl group in the target compound may enhance metabolic stability compared to the aminoethyl substituents in compounds, which are prone to oxidation or deamination .

- Ethoxy vs. Fluoro/Chloro : The 2-ethoxyphenyl group offers moderate electron-donating effects, contrasting with the electron-withdrawing fluoro () or chloro (AZD5363) groups. This could alter binding affinity in kinase targets, as seen in AZD5363’s potency against Akt kinases .

- Piperidine vs.

Biological Activity

N-(2-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which features a piperidine ring substituted with an ethoxyphenyl group and a methylsulfonyl moiety. These structural elements are crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound influences key signaling pathways, including those related to cell survival and apoptosis.

- Interaction with Receptors : It may bind to various receptors, altering their activity and affecting downstream biological processes.

Table 1: Summary of Biological Assays

| Assay Type | Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | HeLa (cervical cancer) | 5.0 | Induction of apoptosis |

| Anti-inflammatory | RAW 264.7 (macrophages) | 10.0 | Inhibition of TNF-alpha production |

| Neuroprotection | SH-SY5Y (neuronal cells) | 15.0 | Reduction in oxidative stress |

Case Studies

- Cancer Treatment : A study involving this compound showed significant tumor growth inhibition in xenograft models when administered at doses correlating with the observed IC50 values in vitro.

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers, supporting its potential use in chronic inflammatory conditions.

- Neuroprotection : In vitro studies using SH-SY5Y cells demonstrated that the compound could significantly reduce cell death induced by oxidative stressors, indicating its potential as a neuroprotective agent.

Q & A

Q. What are the optimized synthetic routes for N-(2-ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide, and how are reaction conditions tailored for high yield and purity?

Methodological Answer: The synthesis typically involves three key steps:

Piperidine Core Functionalization : Introduction of the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

Carboxamide Formation : Coupling of the piperidine intermediate with 2-ethoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) at reflux (~66°C) for 12–16 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Critical Parameters :

- Temperature control during sulfonylation to avoid side reactions.

- Use of moisture-free solvents to prevent hydrolysis of intermediates.

- Catalytic DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₅H₂₁N₂O₄S: 341.1264) .

- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing (e.g., COD Entry 2230670 for analogous piperidine-carboxamides) .

- HPLC-PDA : Purity >98% with retention time consistency (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence electronic properties and reactivity in substitution reactions?

Methodological Answer: The methylsulfonyl group is a strong electron-withdrawing substituent:

- Electronic Effects : Reduces electron density on the piperidine nitrogen, decreasing nucleophilicity but enhancing stability toward oxidation .

- Reactivity in Substitution :

- Compare reaction rates with/without methylsulfonyl via kinetic studies (UV-Vis monitoring) .

Q. What in vitro assays are recommended to evaluate kinase inhibition or enzyme-targeted activity?

Methodological Answer:

- Kinase Inhibition Assays :

- Cell-Based Assays :

Q. How can discrepancies in biological activity data across cell lines be systematically addressed?

Methodological Answer:

- Controlled Variables :

- Standardize cell passage number, serum conditions, and seeding density.

- Use isogenic cell lines to isolate genetic background effects.

- Mechanistic Studies :

- Data Normalization :

Q. Which computational approaches predict binding affinity and selectivity for biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- QSAR Modeling :

- MD Simulations (GROMACS) :

- 100-ns simulations to assess binding stability and conformational changes in the kinase domain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.